

Application Notes and Protocols: Metal-Free Azidotrifluoromethylation of Unactivated Alkenes with TfN3

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Compound of Interest

Compound Name: *Trifluoromethanesulfonyl azide*

Cat. No.: *B1626117*

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This document provides detailed application notes and protocols for the metal-free azidotrifluoromethylation of unactivated alkenes utilizing **trifluoromethanesulfonyl azide** (TfN3) as a bifunctional reagent. This method offers a straightforward and efficient pathway to synthesize vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group and the versatile reactivity of the azide functionality.^[1]

The reaction proceeds via a radical chain mechanism, initiated by a radical initiator, and avoids the use of transition-metal catalysts, making it an attractive method for late-stage functionalization of complex molecules.^[1]

Data Presentation

The following tables summarize the substrate scope and yields for the metal-free azidotrifluoromethylation of a variety of unactivated alkenes. The reactions were generally carried out on a 0.2 mmol scale.^[1]

Table 1: Azidotrifluoromethylation of Styrene Derivatives

Entry	Alkene	Product	Yield (%)
1	Styrene	2a	82
2	4-Methylstyrene	2b	85
3	4-Methoxystyrene	2c	78
4	4-(tert-Butyl)styrene	2d	88
5	4-Phenylstyrene	2e	91
6	4-Fluorostyrene	2f	75
7	4-Chlorostyrene	2g	79
8	4-Bromostyrene	2h	81
9	4-(Trifluoromethyl)styrene	2i	73
10	3-Methylstyrene	2j	83
11	2-Methylstyrene	2k	65
12	4-Vinylnaphthalene	2l	86
13	4-Vinylbiphenyl	2m	90
14	1,1-Diphenylethylene	2u	81

Table 2: Azidotrifluoromethylation of Aliphatic and Functionalized Alkenes

Entry	Alkene	Product	Yield (%)	d.r.
1	1-Octene	2n	68	-
2	Cyclohexene	2o	55	1.2:1
3	Cyclooctene	2p	61	1.3:1
4	(E)-4-Phenyl-1-butene	2q	72	-
5	Allylbenzene	2r	62	-
6	5-Hexen-1-yl acetate	2s	58	-
7	N-Allylphthalimide	2t	60	-
8	α -Methylstyrene	2v	75	-
9	(E)-1-Phenylpropene	2w	71	1.1:1
10	Indene	2x	52	1.5:1

Table 3: Late-Stage Azidotrifluoromethylation of Bioactive Molecules

Entry	Substrate Derivative	Product	Yield (%)
1	Estrone derivative	4a	65
2	Probenecid derivative	4b	58
3	Ibuprofen derivative	4c	61
4	Gemfibrozil derivative	4d	63
5	Fenofibrate derivative	4e	55
6	Celecoxib derivative	4f	48
7	L-Menthol derivative	4j	72
8	Glycine derivative	4l	51

Experimental Protocols

Caution: **Trifluoromethanesulfonyl azide** is a potentially explosive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: In-situ Preparation of Trifluoromethanesulfonyl Azide (TfN₃)

Trifluoromethanesulfonyl azide (TfN₃) is conveniently prepared in situ from trifluoromethanesulfonic anhydride and sodium azide.[\[1\]](#)

Materials:

- Trifluoromethanesulfonic anhydride (Tf₂O)
- Sodium azide (NaN₃)
- Hexane (anhydrous)

Procedure:

- To a stirred suspension of sodium azide (NaN_3 , 1.5 equiv.) in anhydrous hexane, add trifluoromethanesulfonic anhydride ($\text{ Tf}_2\text{O}$, 1.0 equiv.) dropwise at $0\text{ }^\circ\text{C}$.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- The resulting solution of TfN_3 in hexane can be used directly in the subsequent azidotrifluoromethylation reaction. It is recommended to use the freshly prepared solution.

Protocol 2: General Procedure for the Metal-Free Azidotrifluoromethylation of Unactivated Alkenes

This protocol describes a general method for the azidotrifluoromethylation of unactivated alkenes using the in-situ prepared TfN_3 solution.[\[1\]](#)

Materials:

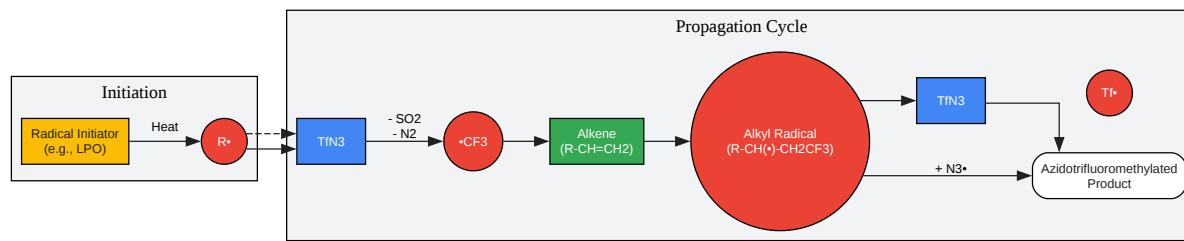
- Alkene (1.0 equiv.)
- Freshly prepared solution of TfN_3 in hexane (2.0 equiv.)
- Radical initiator (e.g., Lauroyl peroxide (LPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)) (10 mol%)
- Ethyl acetate (EtOAc)

Procedure:

- In a sealed tube, dissolve the alkene (1.0 equiv., 0.2 mmol) and the radical initiator (0.02 mmol) in ethyl acetate (2.0 mL).
- Add the freshly prepared solution of TfN_3 in hexane (0.4 mmol) to the reaction mixture.
- Seal the tube and heat the reaction mixture at $80\text{ }^\circ\text{C}$ for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

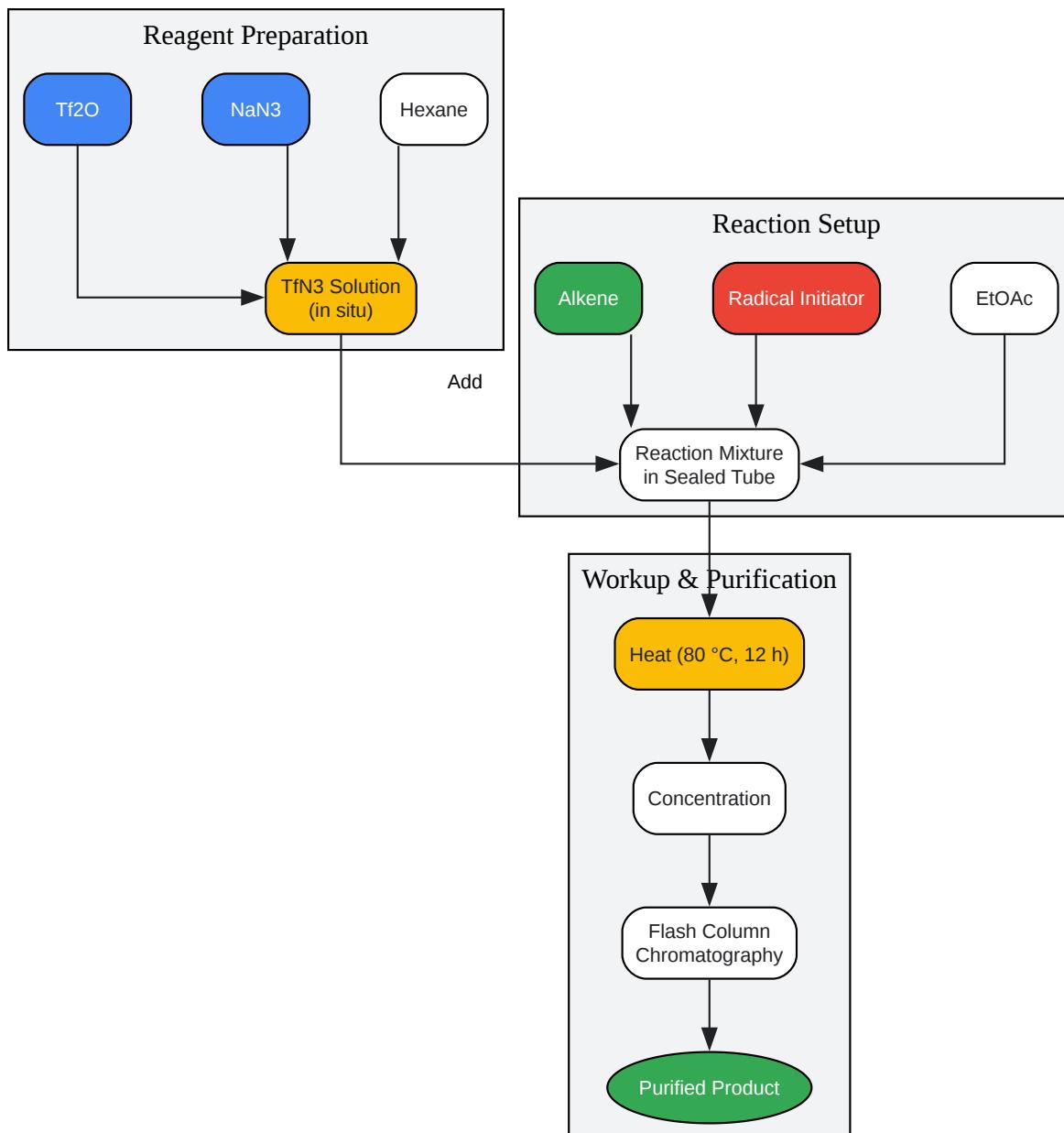
- Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired azidotrifluoromethylated product.

Mandatory Visualizations



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Caption: Proposed radical chain mechanism for the azidotrifluoromethylation.

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Caption: General experimental workflow for the azidotrifluoromethylation.

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References

- 1. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotri fluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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